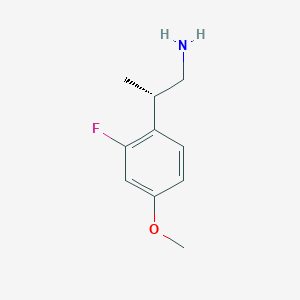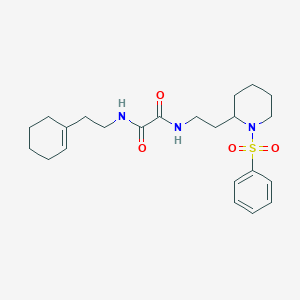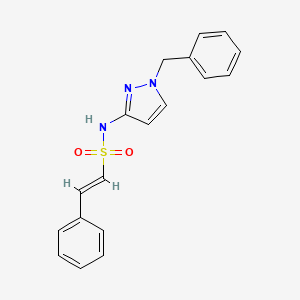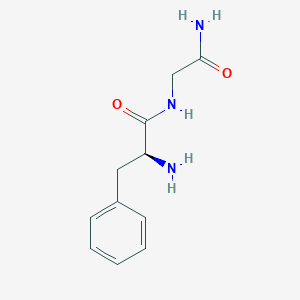
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is not fully understood. However, studies have shown that it can interact with various enzymes and proteins, such as DNA topoisomerase II and tubulin. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antifungal activity and to inhibit the growth of various fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have potential applications in various scientific research fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the development of new pharmaceutical compounds. Additionally, future research could investigate the use of this compound as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-5-nitropyridine with ethyl chloroformate in the presence of a base. The resulting compound is then reduced using a palladium catalyst to obtain Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has potential applications in various scientific research fields. It has been used as a precursor for the synthesis of various pharmaceutical compounds, such as antifungal and anticancer agents. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5-7(9(13)14-2)3-6(4-12)8(10)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWETVASNZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)
![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)


![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)
![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)
amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
